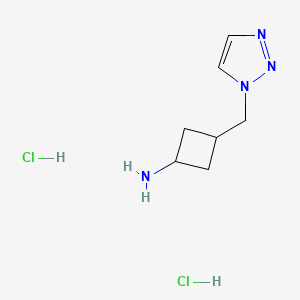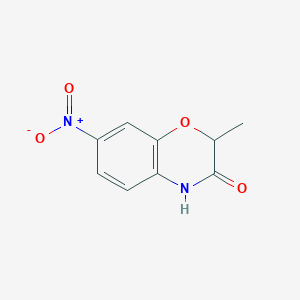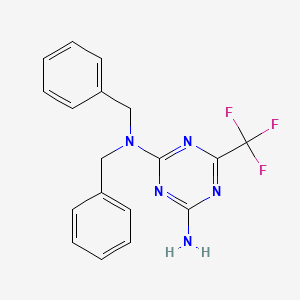
2-(Tert-butyl)-6-nitro-1H-indole
Overview
Description
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms. It is a type of alkyl group. The presence of the tert-butyl group can significantly influence the properties of the compound, including its reactivity, polarity, and phase behavior .
Synthesis Analysis
Tert-butyl compounds can be synthesized through various methods. One common method is the alkylation of other organic compounds with isobutene or tert-butyl alcohol . The specific synthesis process can vary depending on the structure of the target molecule and the starting materials.Molecular Structure Analysis
The molecular structure of a tert-butyl compound involves a central carbon atom bonded to three other carbon atoms, forming a branched structure. This structure can influence the compound’s physical and chemical properties, such as its boiling point, melting point, and solubility .Chemical Reactions Analysis
Tert-butyl compounds can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and elimination reactions . The specific reactions and their mechanisms can depend on the structure of the compound and the conditions of the reaction.Physical And Chemical Properties Analysis
Tert-butyl compounds exhibit a range of physical and chemical properties depending on their specific structures. For example, tert-butyl alcohol is a colorless solid that is miscible with water, ethanol, and diethyl ether .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystallography : A derivative, N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, was synthesized, and its structure was determined using X-ray crystallography. This compound is monoclinic with specific cell constants and forms a V-shaped molecule due to the puckering of the pyrrolyl ring from the nonplanar indole group. Additionally, Density Functional Theory (DFT) and Molecular Orbital Calculations were applied to this compound (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).
Chemical Synthesis Techniques
- Cobalt-Catalyzed C-H Nitration : An efficient C(sp2)-H nitration of 3-substituted indoles using cobalt nitrate hexahydrate as a catalyst and tert-butyl nitrite as the nitro source was reported. This method highlights a site-selective C-N bond formation for the preparation of C-2 substituted nitro indoles (Saxena & Kapur, 2018).
Applications in Organic Chemistry
- Nenitzescu Synthesis : The compound 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators, was synthesized starting from tert-butyl acetoacetate, demonstrating the significance of tert-butyl in complex organic syntheses (Boros, Kaldor, & Turnbull, 2011).
Antioxidant and Light Stabilizing Properties
- Antioxidant and Light Stabilization : Research has been conducted on compounds like 2,6-di-tert-butyl-4-methylphenol and their reactions with 1,2-Dihydro-2-methyl-2-phenyl-3-oxo-3H-indole-1-oxyl (nitroxide), revealing their potential in antioxidant and light-stabilizing applications (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).
Photochemical Applications
- Photochemical Studies : Studies on the photolysis of compounds like 2,6-di-tert-butyl-1-nitronaphthalene have provided insights into the photochemistry of aromatic nitro compounds, aiding in the understanding of light-induced cyclization and other photochemical reactions (Döpp & Wong, 1988).
Catalysis and Synthesis
Organocatalytic Indole Alkylations : The indole framework, including tert-butyl-imidazolidinone derivatives, has been utilized in organocatalytic alkylations, demonstrating the role of indoles in the synthesis of biomedically relevant molecules (Austin & MacMillan, 2002).
Metal-Free Nitrative Cyclization : The nitrative cyclization of N-aryl imines with tert-butyl nitrite, a metal-free route for synthesizing 3-nitroindoles, demonstrates the versatility of tert-butyl derivatives in organic synthesis (Deng, Zhang, Liu, Liu, Yang, & Li, 2015).
Mechanism of Action
Target of action
The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, tert-butyl groups have been found to interact with proteins such as calmodulin . .
Mode of action
The mode of action refers to how the compound interacts with its target. For instance, the tert-butyl group is known to be a strong, non-nucleophilic base in organic chemistry, readily abstracting acidic protons from substrates . The nitro group might undergo reduction to form amines, which can further react with other compounds.
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, compounds with tert-butyl groups have been found to be involved in biosynthetic and biodegradation pathways .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Without specific studies, it’s difficult to outline the ADME properties of “2-(Tert-butyl)-6-nitro-1H-indole”. Compounds with tert-butyl groups are generally well-absorbed and can be metabolized by various enzymes .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For example, certain environmental factors like cooking oil fumes, haze, and cigarette smoke have been found to significantly inhibit the viability of certain cells at higher exposure concentrations .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-tert-butyl-6-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQNCAZGNLRPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

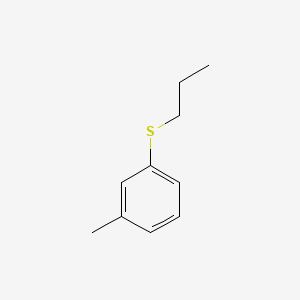

![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)
![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)
![4-(3,5-Difluorophenyl)-2-[(2-methoxyethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2485672.png)
![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)
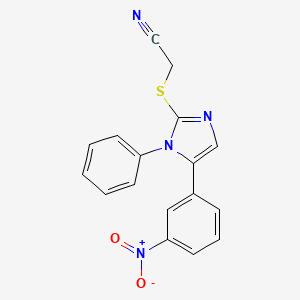
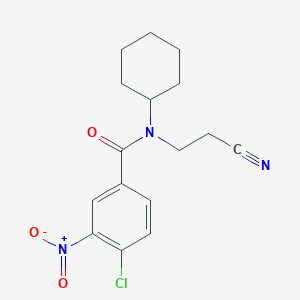
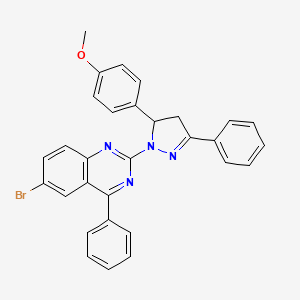
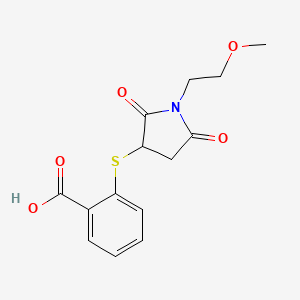
![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)
